(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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Overview
Description
(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorine atom, a piperidine ring, and a nitrile group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the attachment of the nitrile group. Common synthetic routes may involve the use of reagents such as fluorinating agents, nitrile precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine atom and nitrile group could play a role in binding affinity and specificity.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may offer advantages in terms of stability, reactivity, or efficacy.
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group may play crucial roles in binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile include:
Ethyl acetoacetate: Used in various chemical syntheses and known for its keto-enol tautomerism.
Phenylboronic acid compounds: Known for their interactions with diol groups and applications in analytical chemistry.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may offer unique reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
651055-25-3 |
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Molecular Formula |
C14H23FN4O3S |
Molecular Weight |
346.42 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16/h11-12,17H,3-7,9-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
ZPUILNOHDOBYOB-RYUDHWBXSA-N |
Isomeric SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F |
Origin of Product |
United States |
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